3,4-ジヒドロキシ-2-ニトロ安息香酸エチル

概要

説明

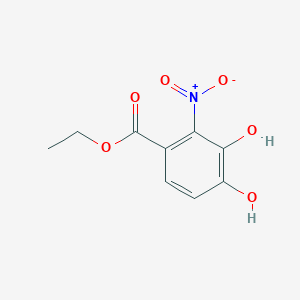

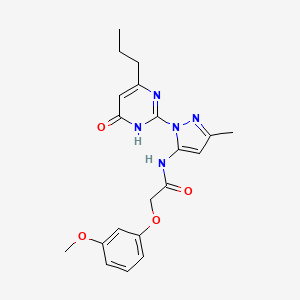

Ethyl 3,4-dihydroxy-2-nitrobenzoate is an organic compound with the molecular formula C9H9NO6 It is a derivative of benzoic acid, characterized by the presence of two hydroxyl groups and a nitro group on the benzene ring, along with an ethyl ester functional group

科学的研究の応用

Ethyl 3,4-dihydroxy-2-nitrobenzoate has several applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.

Biology: The compound is studied for its potential biological activities, including antioxidant and antimicrobial properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

作用機序

Target of Action

The primary target of Ethyl 3,4-dihydroxy-2-nitrobenzoate (EDHB) is the prolyl hydroxylase domain enzymes (PHDs) . PHDs play a crucial role in the regulation of hypoxia-inducible factor (HIF), which is a master regulator of hypoxic responses .

Mode of Action

EDHB acts as an inhibitor of PHDs . Under normal oxygen conditions, PHDs negatively regulate HIF, leading it to degradation . By inhibiting PHDs, EDHB can upregulate beneficial HIF-mediated processes .

Biochemical Pathways

The inhibition of PHDs by EDHB leads to an increase in the levels of HIF-1α . This upregulation boosts the protein expression of antioxidative enzyme heme-oxygenase I . Additionally, there is enhanced expression of metallothioneins, which have antioxidant and anti-inflammatory properties .

Result of Action

Preconditioning with EDHB significantly improves cellular viability . The diminished levels of protein oxidation and malondialdehyde indicate a decrease in oxidative stress when cells are exposed to hypoxia . EDHB treatment also confers enhanced antioxidant status, as there is an increase in the levels of glutathione and antioxidant enzymes like superoxide dismutase and glutathione peroxidase .

Action Environment

Environmental factors such as oxygen levels can influence the action of EDHB. For instance, under hypoxic conditions (low oxygen), the efficacy of EDHB in protecting against oxidative damage is enhanced . .

生化学分析

Biochemical Properties

It is known that this compound can interact with various enzymes, proteins, and other biomolecules

Cellular Effects

Molecular Mechanism

It is believed to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3,4-dihydroxy-2-nitrobenzoate typically involves the nitration of ethyl 3,4-dihydroxybenzoate. The process begins with the esterification of 3,4-dihydroxybenzoic acid to form ethyl 3,4-dihydroxybenzoate. This intermediate is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to yield ethyl 3,4-dihydroxy-2-nitrobenzoate .

Industrial Production Methods

In an industrial setting, the production of ethyl 3,4-dihydroxy-2-nitrobenzoate can be scaled up by optimizing the reaction conditions, such as temperature, concentration of reagents, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the nitration process .

化学反応の分析

Types of Reactions

Ethyl 3,4-dihydroxy-2-nitrobenzoate undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form quinones.

Reduction: The nitro group can be reduced to an amino group under suitable conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or iron (Fe) with hydrochloric acid (HCl) can be used.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Amino derivatives.

Substitution: Halogenated or sulfonated products depending on the reagents used.

類似化合物との比較

Ethyl 3,4-dihydroxy-2-nitrobenzoate can be compared with other similar compounds, such as:

Ethyl 3,4-dihydroxybenzoate: Lacks the nitro group, which significantly alters its chemical reactivity and biological activity.

Methyl 3,4-dihydroxy-2-nitrobenzoate: Similar structure but with a methyl ester group instead of an ethyl ester, affecting its solubility and reactivity.

3,4-Dihydroxybenzoic acid: The parent compound without the ester group, which influences its acidity and solubility.

Ethyl 3,4-dihydroxy-2-nitrobenzoate is unique due to the combination of its functional groups, which confer distinct chemical and biological properties.

特性

IUPAC Name |

ethyl 3,4-dihydroxy-2-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO6/c1-2-16-9(13)5-3-4-6(11)8(12)7(5)10(14)15/h3-4,11-12H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKFZYMBKOJRVIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=C(C=C1)O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1lambda6-Thia-7-azaspiro[3.5]nonane 1,1-dioxide;hydrochloride](/img/structure/B2405589.png)

![N1-(3-morpholinopropyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide](/img/structure/B2405591.png)

![methyl 1-(3-(4-chlorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carbonyl)piperidine-4-carboxylate](/img/structure/B2405593.png)

![4-((3,4-Dichlorobenzyl)thio)benzofuro[3,2-d]pyrimidine](/img/structure/B2405595.png)

![N-(4-acetamidophenyl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2405610.png)

![3-[(1H-Benzimidazol-2-ylthio)methyl]-4-methoxybenzaldehyde](/img/structure/B2405612.png)